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molecular formula C14H18ClNO3 B8283031 [4-(4-Chloro-1-oxobutyl)]-N-methoxy-N-methyl benzeneacetamide

[4-(4-Chloro-1-oxobutyl)]-N-methoxy-N-methyl benzeneacetamide

Cat. No. B8283031
M. Wt: 283.75 g/mol
InChI Key: NBAKJRWJLSTMQZ-UHFFFAOYSA-N
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Patent
US06700012B2

Procedure details

Add purified [4-(4-chloro-1-oxobutyl)]-N-methoxy-N-methyl-benzeneacetamide (9.4 g, 330 mmol) to a solution of potassium hydroxide (22.0 g) in ethanol (160 mL). Stir 18 hours. Pour the solution into dilute hydrochloric acid (30 mL of concentrated hydrochloric acid in 500 mL of water). Extract the solution with three 500-mL portions of ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate and concentrate to give the title compound (6.4 g, 95%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14](N(OC)C)=[O:15])=[CH:9][CH:8]=1)=[O:6].[OH-:20].[K+].Cl>C(O)C>[CH:4]1([C:5]([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][C:14]([OH:15])=[O:20])=[CH:11][CH:12]=2)=[O:6])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)CC(=O)N(C)OC
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
EXTRACTION
Type
EXTRACTION
Details
Extract the solution with three 500-mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic phases over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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